5-Chloro-1H-indole-6-carbonitrile
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Overview
Description
5-Chloro-1H-indole-6-carbonitrile is a chemical compound belonging to the indole family, characterized by the presence of a chloro group at the 5th position and a carbonitrile group at the 6th position of the indole ring. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
5-Chloro-1H-indole-6-carbonitrile is a derivative of the indole compound . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity of the indole derivative.
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have a wide range of potential effects at the molecular and cellular levels .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
5-Chloro-1H-indole-6-carbonitrile, like other indole derivatives, is known to interact with multiple receptors, which makes it useful in developing new derivatives
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
The synthesis of 5-Chloro-1H-indole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindole with cyanogen bromide under basic conditions. Another approach includes the use of palladium-catalyzed coupling reactions, which offer high yields and selectivity . Industrial production methods often employ scalable and cost-effective processes, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
5-Chloro-1H-indole-6-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium, and solvents such as methanol or toluene. Major products formed from these reactions include substituted indoles, amines, and oxo derivatives .
Scientific Research Applications
5-Chloro-1H-indole-6-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
5-Chloro-1H-indole-6-carbonitrile can be compared with other indole derivatives such as:
5-Bromo-1H-indole-6-carbonitrile: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
5-Fluoro-1H-indole-6-carbonitrile: Contains a fluoro group, which can influence its biological activity and chemical properties.
1H-Indole-6-carbonitrile: Lacks the chloro group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
5-chloro-1H-indole-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOHWURGVUMHRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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